molecular formula C8H15ClN4 B1402637 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1361118-67-3

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No.: B1402637
CAS No.: 1361118-67-3
M. Wt: 202.68 g/mol
InChI Key: OZDCFYDHEGRWDT-UHFFFAOYSA-N
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Description

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves multi-step chemical reactions. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole, which is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce triazole hydrides .

Scientific Research Applications

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride
  • 4-Methoxy-N′- (2- { [4-methyl-5- (3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
  • Methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine moiety, combined with the triazole ring, allows for unique interactions with molecular targets, making it a valuable compound in various research fields .

Properties

CAS No.

1361118-67-3

Molecular Formula

C8H15ClN4

Molecular Weight

202.68 g/mol

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H

InChI Key

OZDCFYDHEGRWDT-UHFFFAOYSA-N

SMILES

CN1C=NN=C1C2CCCCN2.Cl.Cl

Canonical SMILES

CN1C=NN=C1C2CCCCN2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 2
2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 3
2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 4
2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 5
2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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